molecular formula C22H47O3PSn B12604171 Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate CAS No. 650612-87-6

Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate

Cat. No.: B12604171
CAS No.: 650612-87-6
M. Wt: 509.3 g/mol
InChI Key: QJKURZPLDUVNCJ-UHFFFAOYSA-N
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Description

Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexenyl chain, which is further substituted with a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate typically involves the reaction of a hexenyl phosphonate precursor with a tributylstannyl reagent. One common method is the hydrophosphorylation of hex-1-yne with diethyl phosphite in the presence of a catalyst, followed by stannylation using tributyltin hydride under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: The stannyl group can be reduced to form the corresponding hydrocarbon.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Hexenyl phosphonate.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The stannyl group can participate in radical reactions, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(phenylselanyl)hex-1-en-1-yl]phosphonate
  • Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
  • Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate

Uniqueness

Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other similar phosphonates. This makes it particularly valuable in applications requiring specific reactivity patterns and stability under various conditions .

Properties

CAS No.

650612-87-6

Molecular Formula

C22H47O3PSn

Molecular Weight

509.3 g/mol

IUPAC Name

tributyl(1-diethoxyphosphorylhex-1-enyl)stannane

InChI

InChI=1S/C10H20O3P.3C4H9.Sn/c1-4-7-8-9-10-14(11,12-5-2)13-6-3;3*1-3-4-2;/h9H,4-8H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

QJKURZPLDUVNCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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